N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H25N3OS and a molecular weight of 379.52. It is a derivative of quinazoline, a class of compounds that have aroused great interest in medicinal chemists due to their pharmacological activities, which include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Molecular Structure Analysis
The molecular structure of “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is characterized by a spiro[cyclohexane-1,2’-quinazoline] core, which is a type of spiro-heterocyclic compound. Spiro-heterocyclic compounds are important in drug design due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .Aplicaciones Científicas De Investigación
Synthesis and Biological Relevance
N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide and its derivatives have been studied for their unique synthesis methods and biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found them to exhibit significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Similarly, in a study by Hafez et al. (2016), novel spiro compounds with sulfonamide and other derivatives demonstrated considerable antimicrobial activity against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Chemical Synthesis and Applications
In the realm of chemical synthesis, novel methods have been developed to create various derivatives of this compound. Li et al. (2013) achieved an efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through a visible light-induced and N-bromosuccinimide-mediated cyclization reaction (Li et al., 2013). Markosyan et al. (2021) explored the synthesis and reactions of 3-aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes], revealing new possibilities for acyl and diacyl derivatives (Markosyan, Ayvazyan, Gabrielyan, & Mamyan, 2021).
Molecular Structure and Reactions
Structural Analysis and Derivative Formation
The molecular structure and reactivity of compounds related to this compound have been studied extensively. Chernyshev et al. (2008) described the synthesis and reactions of hexahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], providing insights into their structural aspects and potential applications (Chernyshev et al., 2008). In a study by Miklós and Fülöp (2010), an environmentally benign spiro-cyclization was developed for the preparation of various quinazolinones, demonstrating a green approach to chemical synthesis (Miklós & Fülöp, 2010).
Functional Derivatives and Antimicrobial Activity
The creation of functional derivatives of this compound has led to compounds with promising biological activities. For instance, Novanna et al. (2019) synthesized a variety of quinazolinones and carboxamide derivatives under green conditions, which were found to be highly effective in various reactions (Novanna, Kannadasan, & Shanmugam, 2019). Dong, Liu, and Wang (2020) disclosed a copper-catalyzed approach for the synthesis of spiro[cyclohexane-1,12'-isoindolo[1,2-b]quinazolin]-10'-ones, highlighting a novel pathway for C(sp3)-C(sp2) bond formation (Dong, Liu, & Wang, 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” and similar compounds likely involve further exploration of their pharmacological activities and the development of new synthetic procedures. The goal is to create new therapeutic agents with improved potency .
Propiedades
IUPAC Name |
N-phenyl-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-19(22-16-9-3-1-4-10-16)15-26-20-17-11-5-6-12-18(17)23-21(24-20)13-7-2-8-14-21/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJVWCGDCTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.